molecular formula C11H14N2O4 B062766 3-((tert-Butoxycarbonyl)amino)isonicotinic acid CAS No. 179024-65-8

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Cat. No.: B062766
CAS No.: 179024-65-8
M. Wt: 238.24 g/mol
InChI Key: ZZXUPXUHQHTUNH-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound protects the amino group, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in further reactions . Additionally, it may interact with other biomolecules like nucleotides and cofactors, facilitating the formation of peptide bonds and other biochemical transformations.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound ensures the correct assembly of peptides, which are crucial for various cellular functions. It influences cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate gene expression and cellular metabolism . The presence of this compound in cellular environments can enhance the efficiency of peptide synthesis, thereby impacting overall cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, revealing the free amino group for further reactions . This mechanism allows for precise control over the timing and location of peptide bond formation. The compound may also interact with specific enzymes that facilitate the removal of the Boc group, ensuring that the amino group is available for subsequent biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can degrade under prolonged exposure to acidic or basic conditions . Over time, the removal of the Boc group can lead to the formation of free amino groups, which can participate in further biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At high doses, there may be toxic or adverse effects, such as cellular stress or disruption of normal cellular functions. Threshold effects have been observed, where the protective function of the Boc group is maintained up to a certain concentration, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases that facilitate the removal of the Boc group, allowing the free amino group to participate in metabolic reactions . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is unique due to its specific structure, which combines the Boc-protected amino group with the isonicotinic acid moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other Boc-protected compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUPXUHQHTUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611363
Record name 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-65-8
Record name 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyridin-3-yl-carbamic acid tert-butyl ester (6.20 g) was dissolved in anhydrous diethyl ether (260 mL), cooled to −78° C. and N,N,N′,N′-tetramethylethylendiamine (14.4 mL) was added. A solution of n-butyl lithium (1.6 M in hexane, 60 mL) was added slowly over a time period of 10 minutes. After the addition of the reagent was completed, the reaction mixture was allowed to warm to −10° C. and stirred at this temperature for 2 hours. The reaction mixture was then re-cooled to −78° C. and slowly poured on a stirred mixture of dry ice in diethyl ether. After stirring for 30 minutes, water was added to the reaction mixture and the layers were separated after complete dissolution of solid materials. The aqueous layer was washed 2× with diethyl ether and the pH-value of the aqueous layer was adjusted to 5-6. The organic layer was extracted 2× with MTB-ether. The combined organic layer was washed with a small amount of brine, dried over MgSO4 and concentrated in vacuum. The residue was washed with hexane to remove oily by-products and dried in vacuum to afford 1.19 g of the title compound as beige solid. The aqueous washing was concentrated on a rotary evaporator to approx. 50 mL, inorganic salts were filtered off and MTB-ether was added to the mother liquor. 6N hydrochloric acid was slowly added into the well-stirred mixture until the pH-value was adjusted to −3. The layers were separated, the aqueous layer was washed 2× with MTB-ether and 2× with chloroform. The combined organic layer was dried over MgSO4 and dried in vacuum to give another 2.03 g of beige solid. Together, the first organic extract and 3.22 g of the title compound of the formula
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Synthesis routes and methods II

Procedure details

While a mixture of 1.16 g of 3-(tert-butoxycarbonylamino)pyridine and 25 ml of tetrahydrofuran was cooled in a dry ice-acetone bath, 8.5 ml of 1.65 M hexane solution of n-butyllithium was added so that the temperature of the reaction mixture did not exceed −60° C. The reaction mixture was stirred for 15 minutes. Cooling was stopped. Then, the reaction mixture was stirred until the temperature became 0° C. The reaction mixture was cooled in a dry ice-acetone bath again. After injection of carbon dioxide, cooling was stopped, and the reaction mixture was stirred at room temperature for two hours. After water was added, most of tetrahydrofuran and hexane was removed by concentration under reduced pressure. The residue was ice-cooled and 3N hydrochloric acid was added so as to adjust pH to about 3. Extraction with a mixture solvent (4:1) of ethyl acetate to tetrahydrofuran was carried out several times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 0.53 g of 3-(tert-butoxycarbonyl amino)isonicotinic acid.
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